Fmoc-Gln-OH Fmoc-Gln-OH
Brand Name: Vulcanchem
CAS No.: 71989-20-3
VCID: VC21538600
InChI: InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol

Fmoc-Gln-OH

CAS No.: 71989-20-3

Cat. No.: VC21538600

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Gln-OH - 71989-20-3

CAS No. 71989-20-3
Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
IUPAC Name 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Standard InChI InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)
Standard InChI Key IZKGGDFLLNVXNZ-KRWDZBQOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O

Chemical Structure and Properties

Molecular Composition

Fmoc-Gln-OH is characterized by the molecular formula C20H20N2O5 and has a precise molecular weight of 368.4 g/mol . The compound represents L-glutamine with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the alpha-amino functionality. This structure maintains the essential carboxylic acid group of glutamine in its free form, available for peptide bond formation, while the alpha-amino group remains protected by the Fmoc moiety.

The Fmoc protecting group consists of a fluorene ring system connected to a methoxycarbonyl linker that forms a carbamate bond with the amino acid's alpha-nitrogen. This arrangement provides the temporary protection necessary during stepwise peptide synthesis, while maintaining compatibility with various synthesis strategies.

Physical Properties

Fmoc-Gln-OH typically appears as a white to off-white crystalline powder. One of its most notable characteristics is its limited solubility in common peptide synthesis solvents, particularly dimethylformamide (DMF). This solubility limitation represents a significant practical consideration when using this compound in peptide synthesis protocols .

The relatively poor solubility of Fmoc-Gln-OH in DMF stands in contrast to its side-chain protected derivatives, which generally exhibit superior dissolution properties. This difference in solubility can impact coupling efficiency and may necessitate modifications to standard synthesis protocols when using the unprotected form of the amino acid.

Structural Characteristics

The structure of Fmoc-Gln-OH features several key components that define its chemical behavior in peptide synthesis applications:

  • The Fmoc group, which provides base-labile protection for the alpha-amino function

  • The unprotected glutamine side chain with its primary amide group

  • The free carboxylic acid moiety available for peptide bond formation during synthesis

The unprotected amide group in the side chain is particularly significant, as it can participate in unwanted side reactions during activation and coupling procedures. This reactive site on the molecule can undergo dehydration reactions, especially when carbodiimide-based coupling reagents are employed, potentially leading to nitrile formation and reduced synthesis efficiency .

Synthesis Methods

Traditional Synthesis Approaches

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Fmoc-Gln-OH serves as a fundamental building block in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu protection strategy. In this methodology, the Fmoc group protects the alpha-amino function and is selectively removed using mild basic conditions, typically using piperidine in DMF, allowing for controlled and directional peptide chain elongation.

The incorporation of glutamine residues is essential for synthesizing numerous biologically active peptides and proteins. Glutamine residues contribute to various structural and functional properties of peptides, including hydrogen bonding networks, conformational stability, and biological recognition processes.

Advantages and Limitations

While Fmoc-Gln-OH provides the necessary functionality for incorporating glutamine residues into peptides, it presents certain limitations that have led to the development and widespread use of side-chain protected alternatives.

A primary limitation of Fmoc-Gln-OH is the potential for side reactions involving the unprotected amide group in the side chain. During activation with coupling reagents, particularly carbodiimides, the amide can undergo dehydration to form a nitrile . This side reaction reduces the yield of desired product and can introduce impurities that complicate purification procedures.

Additionally, the limited solubility of Fmoc-Gln-OH in DMF compared to its side-chain protected derivatives can impact coupling efficiency . These practical limitations have encouraged the use of side-chain protected derivatives like Fmoc-Gln(Trt)-OH in many peptide synthesis applications, especially when synthesizing complex or challenging sequences.

Derivatives and Modifications

Common Protecting Groups

Several derivatives of Fmoc-Gln-OH have been developed to address the limitations of the unprotected compound. The most common derivatives include:

Fmoc-Gln(Trt)-OH: This derivative features a triphenylmethyl (trityl) group protecting the side-chain amide. It has a molecular weight of 610.7 g/mol and demonstrates significantly improved solubility in DMF compared to Fmoc-Gln-OH . The trityl group provides effective protection against side-chain dehydration during activation and coupling.

Fmoc-Gln(Mtt)-OH: This modification contains a 4-methyltrityl (Mtt) group protecting the side-chain amide. It has a molecular weight of 624.7 g/mol and the molecular formula C40H36N2O5 . The Mtt group offers similar protection benefits to the trityl group but with slightly different acid lability, allowing for more selective deprotection strategies in certain applications.

These protecting groups are designed to prevent side reactions during peptide synthesis while maintaining compatibility with the Fmoc/tBu protection strategy. They can be selectively removed during the final cleavage step of peptide synthesis using appropriate acidic conditions.

Comparative Analysis of Derivatives

The selection between Fmoc-Gln-OH and its protected derivatives depends on the specific requirements of the peptide synthesis project. Table 1 presents a comparative analysis of these compounds, highlighting key differences that influence their application in peptide synthesis.

Table 1: Comparative Properties of Fmoc-Gln-OH and Its Protected Derivatives

PropertyFmoc-Gln-OHFmoc-Gln(Trt)-OHFmoc-Gln(Mtt)-OH
Molecular Weight (g/mol)368.4 610.7 624.7
Molecular FormulaC20H20N2O5 C40H32N2O5C40H36N2O5
Solubility in DMFLimited Excellent Good
Side-chain ProtectionNoneTrityl (Trt)4-Methyltrityl (Mtt)
Dehydration RiskHigh Minimal Minimal
Deprotection ConditionsN/A (for side chain)Moderate acidityMild acidity
Relative CostLowerHigherHigher

This comparison illustrates why Fmoc-Gln(Trt)-OH is often preferred for routine peptide synthesis, particularly for challenging sequences where coupling efficiency and purity are critical concerns. The superior solubility and reduced risk of side reactions offset the higher cost and molecular weight for many applications.

Research Applications and Future Directions

Current Research Involving Fmoc-Gln-OH

Fmoc-Gln-OH and its derivatives continue to play a crucial role in peptide synthesis research. The compound is essential for synthesizing peptides and proteins containing glutamine residues, which include numerous bioactive peptides, therapeutic peptides, and peptides used in structural and functional studies.

Glutamine-containing peptides are particularly important in research related to:

  • Neurodegenerative disorders involving glutamine-rich proteins

  • Immune system modulators and antimicrobial peptides

  • Cell-penetrating peptides for drug delivery

  • Biomaterials and tissue engineering applications

The choice between Fmoc-Gln-OH and its protected derivatives in these research contexts depends on the specific requirements of the synthesis strategy, the complexity of the target peptide, and the desired purity of the final product.

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